4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one
Overview
Description
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one is a heterocyclic compound with the molecular formula C9H7BrN2O. It is a derivative of naphthyridine, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one typically involves the bromination of 2-methyl-1,2-dihydro-2,7-naphthyridin-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve cost-effective and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthyridine core play crucial roles in its binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2-dihydro-2,7-naphthyridin-1-one: Lacks the bromine atom at the 4-position, which may affect its reactivity and biological activity.
4-Bromo-1,2-dihydro-2,7-naphthyridin-1-one: Lacks the methyl group at the 2-position, which may influence its chemical properties and applications.
Uniqueness
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-2-methyl-2,7-naphthyridin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-8(10)6-2-3-11-4-7(6)9(12)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQPUNBPIDFFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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